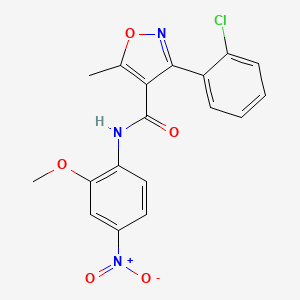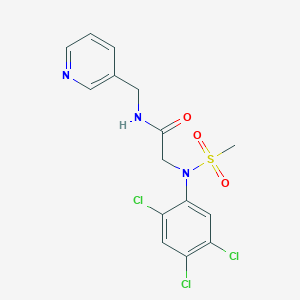![molecular formula C13H9ClN2O2S B5005278 3-chloro-N-[(2-propyn-1-ylamino)carbonyl]-1-benzothiophene-2-carboxamide](/img/structure/B5005278.png)
3-chloro-N-[(2-propyn-1-ylamino)carbonyl]-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[(2-propyn-1-ylamino)carbonyl]-1-benzothiophene-2-carboxamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells.
Mecanismo De Acción
3-chloro-N-[(2-propyn-1-ylamino)carbonyl]-1-benzothiophene-2-carboxamide targets the TCA cycle in cancer cells, which is essential for energy production. It inhibits two enzymes in the TCA cycle, namely pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This results in oxidative stress and ultimately leads to cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and inhibit cancer cell migration and invasion. This compound has also been shown to increase ROS production and decrease ATP production in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-chloro-N-[(2-propyn-1-ylamino)carbonyl]-1-benzothiophene-2-carboxamide is that it has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for 3-chloro-N-[(2-propyn-1-ylamino)carbonyl]-1-benzothiophene-2-carboxamide research. One direction is to test its efficacy in clinical trials, particularly in combination with other anticancer drugs. Another direction is to investigate its potential use in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to understand the molecular mechanisms underlying the anticancer properties of this compound.
Métodos De Síntesis
The synthesis of 3-chloro-N-[(2-propyn-1-ylamino)carbonyl]-1-benzothiophene-2-carboxamide involves the reaction of 1-benzothiophene-2-carboxylic acid with thionyl chloride to form 3-chloro-1-benzothiophene-2-carbonyl chloride. The resulting compound is then reacted with propargylamine to form 3-chloro-N-propargyl-1-benzothiophene-2-carboxamide, which is subsequently reacted with diisopropylethylamine and benzoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
3-chloro-N-[(2-propyn-1-ylamino)carbonyl]-1-benzothiophene-2-carboxamide has been extensively studied for its anticancer properties. It has been shown to be effective against a wide range of cancer cell lines, including pancreatic cancer, lung cancer, and leukemia. This compound has also been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin.
Propiedades
IUPAC Name |
3-chloro-N-(prop-2-ynylcarbamoyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c1-2-7-15-13(18)16-12(17)11-10(14)8-5-3-4-6-9(8)19-11/h1,3-6H,7H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQYWFAFRHLVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-indole-3-carboxylate](/img/structure/B5005205.png)
![N-[3-(4-morpholinyl)propyl]-5-nitro-2-pyridinamine](/img/structure/B5005218.png)
![4,4'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dimorpholine](/img/structure/B5005225.png)
![2-{[(2,4-dimethyl-6-nitrophenyl)amino]carbonyl}terephthalic acid](/img/structure/B5005240.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine](/img/structure/B5005259.png)
![5-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5005263.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5005270.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-2-furamide](/img/structure/B5005281.png)


![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5005305.png)
![2-bromo-1-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5005312.png)
![1-ethyl-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B5005317.png)